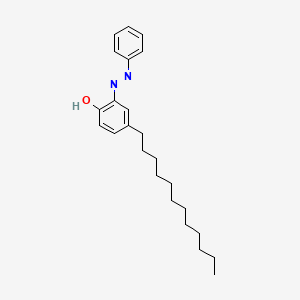
4-Dodecyl-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dodecyl-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one is an organic compound characterized by a cyclohexa-2,4-dien-1-one core substituted with a dodecyl chain and a phenylhydrazinylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of cyclohexa-2,4-dien-1-one derivatives with phenylhydrazine in the presence of suitable catalysts. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Dodecyl-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the diene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, hydrazine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Dodecyl-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and as a component in chemical sensors.
Wirkmechanismus
The mechanism of action of 4-Dodecyl-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its aromatic structure allows for interactions with nucleic acids and proteins, potentially modulating their functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-2,4-dien-1-one: A simpler analog without the dodecyl and phenylhydrazinylidene substitutions.
Phenylhydrazine derivatives: Compounds with similar hydrazone functionalities but different core structures.
Quinones: Oxidized derivatives of cyclohexa-2,4-dien-1-one with similar reactivity.
Uniqueness
4-Dodecyl-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one is unique due to its combination of a long alkyl chain and a hydrazone group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
63631-30-1 |
|---|---|
Molekularformel |
C24H34N2O |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
4-dodecyl-2-phenyldiazenylphenol |
InChI |
InChI=1S/C24H34N2O/c1-2-3-4-5-6-7-8-9-10-12-15-21-18-19-24(27)23(20-21)26-25-22-16-13-11-14-17-22/h11,13-14,16-20,27H,2-10,12,15H2,1H3 |
InChI-Schlüssel |
NEDSWQGXJCLUNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


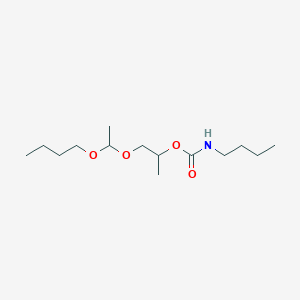
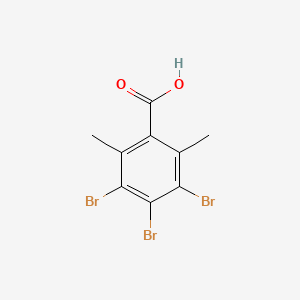
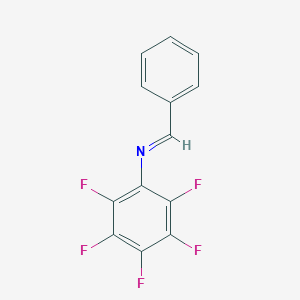
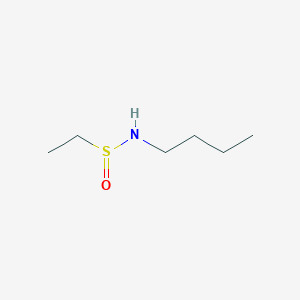
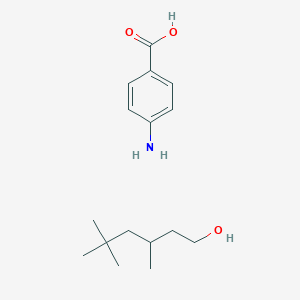
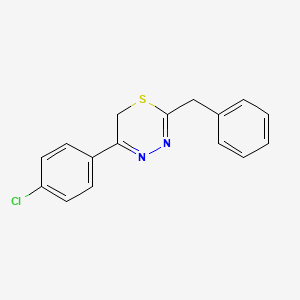
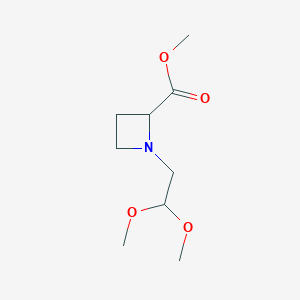
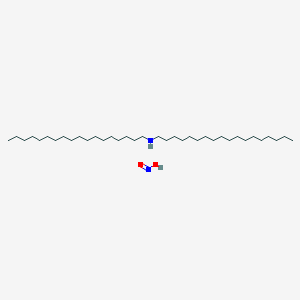
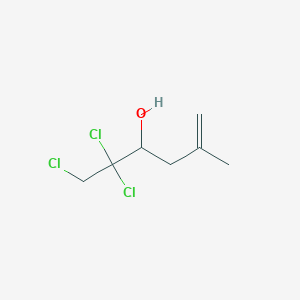
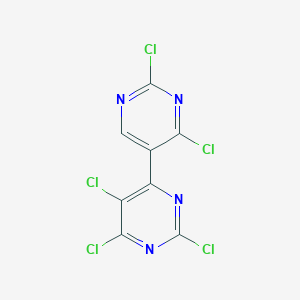
![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)
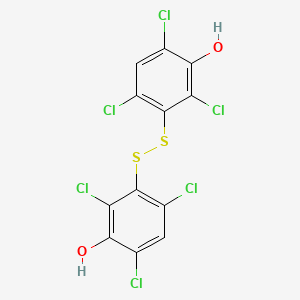
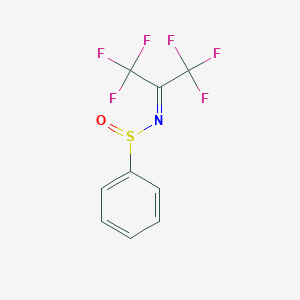
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
